molecular formula C7H5FN2O B1334724 4-fluoro-1H-indazol-3-ol CAS No. 683748-50-7

4-fluoro-1H-indazol-3-ol

Cat. No. B1334724
M. Wt: 152.13 g/mol
InChI Key: IPWWMTIKWNMANU-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazol-3-ol is a fluorinated heterocyclic compound that belongs to the indazole class of compounds. Indazoles are characterized by a fused pyrazole and benzene ring, and the introduction of a fluorine atom at the 4-position of the indazole ring can significantly alter the compound's chemical and physical properties, as well as its biological activity. The presence of the hydroxyl group (-OH) at the 3-position further contributes to the compound's reactivity and potential for further chemical modifications.

Synthesis Analysis

The synthesis of indazole derivatives, including those with fluorine substituents, has been explored in various studies. For instance, a practical synthesis of indazoles has been developed through the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine, which effectively eliminates competitive side reactions and leads to the formation of 3-aminoindazoles . Another study describes the synthesis of a 3-amino-4-morpholino-1H-indazole derivative by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which is prepared from 2,6-difluorobenzonitrile . These methods highlight the versatility of indazole synthesis and the potential for creating a variety of substituted indazole compounds, including 4-fluoro-1H-indazol-3-ol.

Molecular Structure Analysis

The molecular structure of indazole derivatives is crucial for their biological activity and interaction with other molecules. The crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been determined, providing insights into the arrangement of the indazole core and its substituents . The planarity and conformation of the molecule can influence its binding to biological targets and its overall stability.

Chemical Reactions Analysis

Indazole compounds can participate in various chemical reactions due to the presence of reactive sites such as the nitrogen atoms in the indazole ring and any substituent functional groups. For example, the nucleophilic substitution of the indazole N-H hydrogen with a bromomethyl group has been reported, leading to the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . The reactivity of the indazole ring can be further exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-1H-indazol-3-ol and its derivatives are influenced by the presence of the fluorine atom and other substituents. Fluorine is highly electronegative, which can affect the acidity of the adjacent hydroxyl group and the overall dipole moment of the molecule. These properties are important for the solubility, stability, and reactivity of the compound. The introduction of additional functional groups can also modify the compound's solubility in various solvents, which is essential for its application in chemical reactions and in biological systems .

Scientific Research Applications

  • Synthetic Approaches to Indazoles

    • Field : Organic Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Methods : The synthesis of indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results : The synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described. This method affords a wide variety of 1H-indazoles in good to excellent yields .
  • Chemistry and Biology of Indazole and its Derivatives

    • Field : Medicinal Chemistry
    • Application : Indazole ring system is not a common feature in nature but a large number of synthetically prepared compounds have shown desirable pharmacological properties .
    • Methods : Efforts have been made in the last few decades to synthesize different new and novel heterocyclic indazole compounds & its derivatives which were evaluated for various activity .
    • Results : Study of biological activity of substituted heterocyclic compounds represents a core area in the field of drug development and discovery .
  • Tuning Energy Gap of Molecules

    • Field : Material Science
    • Application : The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex .
    • Methods : This involves the synthesis of fluorinated indazole to enable intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .
    • Results : This application could potentially lead to the development of new materials with tailored properties .
  • Biological Activities

    • Field : Pharmacology
    • Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Methods : This involves the synthesis of different new and novel heterocyclic indazole compounds & its derivatives which were evaluated for various activity .
    • Results : These compounds have shown desirable pharmacological properties .

Safety And Hazards

The safety information for 4-fluoro-1H-indazol-3-ol indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for 4-fluoro-1H-indazol-3-ol and other indazole derivatives are likely to involve further exploration of their diverse biological activities and the development of new synthetic approaches .

properties

IUPAC Name

4-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWWMTIKWNMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384605
Record name 4-fluoro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indazol-3-ol

CAS RN

683748-50-7
Record name 4-fluoro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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